3-Bromo-2-(methoxymethyl)pyridine
Description
3-Bromo-2-(methoxymethyl)pyridine (CAS: Not explicitly provided) is a brominated pyridine derivative featuring a methoxymethyl (-CH2OCH3) substituent at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing boronic ester derivatives for Suzuki-Miyaura cross-coupling reactions. For example, it is converted to 2-(methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (S9-3), a key precursor in developing RAS(ON) inhibitors like Elironrasib (RMC-6291) . The synthesis involves alkylation of (3-bromopyridin-2-yl)methanol using sodium hydride (NaH) and methyl iodide (CH3I) in DMF, followed by palladium-catalyzed borylation .
Properties
IUPAC Name |
3-bromo-2-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJXCXMBTIFYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methoxymethyl)pyridine typically involves the bromination of 2-(methoxymethyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling aryl- or alkyl-bond formation.
Key Findings :
-
The methoxymethyl group slightly reduces reaction rates compared to unsubstituted 3-bromopyridine due to steric hindrance .
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Suzuki couplings with electron-deficient arylboronic acids proceed efficiently (e.g., 4-fluorophenylboronic acid: 82% yield) .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring allows substitution at the bromine position under basic or acidic conditions.
Key Findings :
-
Reactions require elevated temperatures due to moderate ring activation by the methoxymethyl group .
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Azidation and thiocyanation proceed without requiring directing groups .
Metalation and Functionalization
The methoxymethyl group directs metalation to adjacent positions, enabling regioselective functionalization.
Key Findings :
-
Metalation at the 4-position is favored due to ortho-directing effects of the methoxymethyl group .
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Quenching with electrophiles (e.g., DMF, CO₂) produces aldehydes or carboxylic acids .
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation or radical pathways.
| Method | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C, 12 hr | 2-(Methoxymethyl)pyridine | 90% | |
| Bu₃SnH, AIBN | Toluene, 80°C, 3 hr | 2-(Methoxymethyl)pyridine | 85% |
Key Findings :
Functional Group Modifications
The methoxymethyl group can be hydrolyzed or oxidized under controlled conditions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O, reflux, 6 hr | 2-(Hydroxymethyl)pyridine | 75% | |
| Oxidation (CrO₃) | H₂SO₄, acetone, 0°C, 2 hr | 2-(Carboxy)pyridine | 65% |
Key Findings :
Electrophilic Aromatic Substitution
The methoxymethyl group weakly activates the ring toward electrophiles, but bromine deactivates it.
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hr | 5-Nitro-3-bromo-2-(methoxymethyl)pyridine | 30% | |
| SO₃, H₂SO₄ | 100°C, 4 hr | 5-Sulfo-3-bromo-2-(methoxymethyl)pyridine | 20% |
Key Findings :
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Bromo-2-(methoxymethyl)pyridine is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the construction of various derivatives through substitution reactions, oxidation, and reduction processes. This compound can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles, enabling the formation of diverse pyridine derivatives .
Reactivity and Mechanism
The compound's reactivity is influenced by the presence of both the bromine atom and the methoxymethyl group, which enhances its electrophilicity. This allows it to participate in cross-coupling reactions (e.g., Suzuki and Heck reactions), leading to the formation of new carbon-carbon bonds. Additionally, metalation reactions can be performed at the 3-position of the pyridine ring using strong bases .
Biological Research
Pharmacological Potential
Research indicates that this compound may exhibit biological activities that make it a candidate for drug development. Its structural features allow for interactions with biomolecules, potentially leading to pharmacological effects. Studies are ongoing to explore its role as a pharmacophore in developing treatments for neurological disorders .
Enzyme Inhibition Studies
The compound has been utilized in biochemical research focused on enzyme inhibition and receptor binding studies. This research aids in understanding biological pathways and disease mechanisms, providing insights into how modifications to its structure can affect biological activity .
Industrial Applications
Agrochemicals
In agriculture, this compound is used in formulating agrochemicals, improving the efficacy of pesticides and herbicides. Its application helps enhance crop yields by providing better protection against pests and diseases .
Material Science
The compound also plays a role in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance in these materials .
Case Studies
Case Study 1: Pharmaceutical Development
A study highlighted the use of this compound as an intermediate for synthesizing compounds targeting neurological disorders. The research demonstrated how variations in its structure could lead to improved binding affinities for specific receptors.
Case Study 2: Agrochemical Formulation
In agricultural chemistry, formulations containing this compound were tested for their effectiveness against common pests. Results indicated significant improvements in crop yield when using products based on this pyridine derivative compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-2-(methoxymethyl)pyridine with analogs differing in substituents, reactivity, and applications.
Alkoxy-Substituted Pyridines
(S)-3-Bromo-2-(1-methoxyethyl)pyridine
- Structure : Features a chiral methoxyethyl (-CH(OCH3)CH3) group at the 2-position.
- Synthesis: Derived from (S)-1-(3-bromopyridin-2-yl)ethanol via NaH/CH3I alkylation (75% yield) .
- Applications : Serves as a chiral intermediate in enantioselective drug synthesis, such as for boronate ester S13-3 (63% yield) .
- Key Difference : The chiral center introduces stereochemical complexity, enabling targeted biological activity in pharmaceuticals .
5-Bromo-2-methoxy-3-methylpyridine
Aryl-Substituted Pyridines
3-Bromo-2-(4-tolyl)pyridine
- Structure : 4-Tolyl (-C6H4CH3) substituent at C2.
- Synthesis : Employed in palladium-catalyzed couplings to generate cyclohexyloxy derivatives (e.g., compound 26, 77% yield, >10:1 selectivity) .
- Applications : Bulky aryl groups enhance selectivity in catalytic reactions, making it valuable in pharmaceutical intermediates .
3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Sulfur-Containing Pyridines
3-Bromo-2-(methylthio)pyridine
- Structure : Methylthio (-SCH3) at C2.
- Market Data : Global market analysis highlights its industrial demand, though synthetic details are sparse .
- Key Difference : The thioether’s electron-rich nature may alter reactivity in cross-coupling compared to methoxymethyl .
3-Bromo-2-(phenylsulfanyl)pyridine
Research Findings and Trends
- Reactivity : Methoxymethyl and methoxyethyl groups facilitate borylation (e.g., S9-3: 63% yield) for cross-coupling, whereas aryl groups like 4-tolyl enhance reaction selectivity .
- Biological Relevance : Chiral analogs (e.g., S13-2) are prioritized in drug discovery for stereospecific target engagement .
- Market Trends : Sulfur-containing derivatives (e.g., methylthio) show growing industrial demand, though detailed mechanistic studies are lacking .
Biological Activity
3-Bromo-2-(methoxymethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Chemical Name : this compound
- CAS Number : 1616830-74-0
- Molecular Formula : C8H9BrN2O
Antimicrobial Activity
Research has shown that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, indicating that the bromine and methoxy groups enhance their antibacterial activity through increased lipophilicity and interaction with bacterial membranes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| Hep-G2 | 10.5 |
| MCF-7 | 12.3 |
These findings suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis, although the exact mechanism remains to be elucidated .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment .
The proposed mechanism of action for this compound involves its interaction with specific biological targets:
- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their activity.
- Interaction with DNA : There is evidence suggesting that pyridine derivatives can intercalate into DNA, disrupting replication processes.
- Modulation of Signal Transduction : It may influence signaling pathways by interacting with protein kinases or other regulatory proteins.
Case Studies
- Anticancer Activity : A study investigating the anticancer properties of various pyridine derivatives found that compounds with a bromine substituent exhibited enhanced activity against cancer cell lines compared to their non-brominated counterparts .
- Antimicrobial Efficacy : A comparative analysis showed that the introduction of methoxy and bromo groups significantly improved the antimicrobial efficacy of pyridine derivatives against resistant strains .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-Bromo-2-(methoxymethyl)pyridine, and how can reaction yields be optimized?
- Answer : A common approach involves functionalization of pyridine precursors via bromination and alkoxymethylation. For example, coupling reactions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dichloromethane at low temperatures (−5 to 0°C) can introduce the methoxymethyl group . Optimizing stoichiometry (e.g., 1.0 equiv. substrate, 5.0 equiv. oxidizing agent) and reaction time (monitored via LC-MS for conversion rates) improves yields. Solvent systems like DMSO/H₂O (2:1) with tert-butyl hydroperoxide (TBHP) as an oxidant have shown moderate conversion (60% over 16 hours) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., bromine and methoxymethyl positions) via H and C NMR.
- LC-MS : Monitor reaction progress and assess purity (>95% by HPLC).
- Elemental Analysis : Verify molecular formula (C₇H₈BrNO) and match calculated vs. experimental values .
- Melting Point/Boiling Point : Compare with literature values (e.g., boiling point ~217.8°C at 760 mmHg) .
Q. What are the key safety considerations when handling this compound?
- Answer : The compound may pose hazards such as skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Storage at room temperature in airtight containers is recommended to prevent degradation. Hazard classifications align with similar bromopyridines, which often carry "Warning" labels for acute toxicity .
Advanced Research Questions
Q. How does the methoxymethyl group influence the reactivity of this compound in cross-coupling reactions?
- Answer : The methoxymethyl group can act as a directing group, enhancing regioselectivity in Suzuki-Miyaura couplings. For instance, palladium-catalyzed reactions with aryl boronic acids (e.g., 3-nitrobenzeneboronic acid) in dioxane/water (4:1) at reflux yield biaryl derivatives. The electron-donating methoxy group stabilizes intermediates, improving catalytic turnover . However, steric hindrance may reduce efficiency compared to simpler bromopyridines .
Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions on this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. For example, the methoxymethyl group increases electron density at the C4 and C6 positions, making them susceptible to electrophilic attack. These predictions align with experimental observations in nitration and halogenation studies of analogous pyridines .
Q. How can contradictions in spectroscopic data (e.g., C NMR shifts) for derivatives of this compound be resolved?
- Answer : Discrepancies often arise from solvent effects or tautomerism. Use deuterated solvents (e.g., CDCl₃) for consistency and compare data with structurally similar compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine, where C3 methyl shifts are well-documented at δ ~20 ppm) . Advanced techniques like 2D NMR (HSQC, HMBC) can unambiguously assign peaks .
Q. What strategies mitigate competing side reactions during the functionalization of this compound?
- Answer :
- Protection/Deprotection : Temporarily protect the methoxymethyl group (e.g., silylation) to prevent undesired nucleophilic attack .
- Catalytic System Optimization : Use ligands like o-tolyl phosphine with Pd(OAc)₂ to suppress homocoupling in cross-couplings .
- Temperature Control : Lower reaction temperatures (−10°C) reduce radical-mediated side pathways in brominations .
Methodological Challenges and Solutions
Q. Why do some synthetic routes for this compound derivatives exhibit low reproducibility?
- Answer : Variability often stems from trace moisture or oxygen sensitivity. Rigorous drying of solvents (e.g., molecular sieves in DMSO) and inert atmosphere (N₂/Ar) are critical. For example, TBHP-mediated oxidations require anhydrous conditions to avoid hydrolysis of intermediates .
Q. How can researchers leverage the methoxymethyl group for selective C–H activation?
- Answer : The group facilitates directed ortho-metalation. For example, using LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at the C6 position, which can be quenched with electrophiles (e.g., CO₂, DMF) to install carboxylic acids or aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
